4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol - 880088-31-3

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol

Catalog Number: EVT-3477404
CAS Number: 880088-31-3
Molecular Formula: C14H8F3NOS
Molecular Weight: 295.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol (BT10) is a synthetic compound featuring a phenylbenzothiazole structure with a fluorine-containing substituent. [] While its specific source is not explicitly mentioned in the provided papers, its structural characteristics suggest it belongs to the class of heterocyclic organic compounds.

BT10 has gained significant attention in scientific research due to its promising trypanocidal activity, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. []

Molecular Structure Analysis

The molecular structure of 4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol comprises a benzothiazole ring system linked to a phenol group via a single bond. A trifluoromethyl (-CF3) substituent is present at the 5-position of the benzothiazole ring. [] While detailed structural analysis data is not provided in the excerpts, the presence of the trifluoromethyl group is highlighted as a crucial factor influencing its biological activity. []

Mechanism of Action

Research indicates that 4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol exerts its trypanocidal activity through a specific mechanism targeting the parasite's kinetoplastid DNA. [] The compound effectively fragments the kinetoplastid DNA, with a selectivity for kinetoplastid DNA over nuclear DNA. [] This selective fragmentation significantly inhibits the proliferation of Trypanosoma cruzi epimastigotes and intracellular trypomastigotes. []

Applications

The primary application of 4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol explored in the provided papers is its potential as a trypanocidal agent against Trypanosoma cruzi, the causative agent of Chagas disease. [] Studies demonstrate its ability to inhibit the proliferation of both epimastigote and intracellular trypomastigote forms of the parasite. [] Furthermore, its selective fragmentation of kinetoplastid DNA suggests a promising avenue for targeted drug development against Trypanosoma cruzi. []

4-[(5-Trifluoromethyl-pyridin-2-yl)-hydrazonomethyl]-benzene-1,3-diol

  • Compound Description: This compound is reported as a potent inhibitor of beta-Ketoacyl acyl carrier protein synthase III (KAS III), an enzyme involved in fatty acid synthesis []. This inhibition makes it a potential candidate for the development of drugs targeting infectious diseases caused by microorganisms.
  • Relevance: This compound shares a similar structure with 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, featuring a central benzene-1,3-diol moiety and a trifluoromethyl-substituted aromatic ring. The key difference lies in the presence of a hydrazone linker and a pyridine ring in place of the benzothiazole ring found in 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol [].
  • Compound Description: These compounds were studied for their solution properties and ability to complex with metal ions like Zn(II), Mg(II), and Ca(II) []. The research focused on understanding the influence of their structural variations on metal complexation properties.
  • Relevance: While not directly containing the same core structure, these compounds are relevant due to their exploration of similar heterocyclic ring systems like thiazole and benzothiazole, which are present in 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol []. The study's focus on how structural changes in these heterocycles impact metal binding provides valuable insights into potential properties of the target compound.

3-[N-(4-bromophenyl)carbamoyl]-7-chloro-4-hydroxycoumarin and 3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin

  • Compound Description: These compounds, particularly the [14C]-labelled versions, were synthesized as part of pharmaceutical research []. Their specific applications or biological activities are not detailed in the provided abstract.
  • Relevance: The 3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin is structurally related to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol through the shared presence of a trifluoromethyl-substituted heterocyclic ring []. Although the core structures differ (coumarin vs. benzothiazole-phenol), the presence of the trifluoromethyl group suggests potential similarities in their physicochemical properties.

2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol

  • Compound Description: The crystal structure of this compound was analyzed to understand its molecular conformation and intermolecular interactions []. No specific biological activity is mentioned.
  • Relevance: This compound is closely related to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, sharing the same 4-(1,3-benzothiazol-2-yl)phenol core structure []. The key difference lies in the presence of an anilinomethylene substituent on the phenol ring. This structural similarity suggests potential overlaps in their synthesis methods and some physicochemical characteristics.

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its metal complexes

  • Compound Description: This compound acts as a ligand, forming complexes with Cu(II), Co(II), and Ni(II) ions []. These complexes were studied for their spectroscopic properties, antibacterial activity, DNA cleavage activity, and anticancer potential.
  • Compound Description: The structure of this compound was determined, revealing a thiazole orange derivative with specific structural features []. No biological activity is mentioned in the provided context.
  • Relevance: This compound, while structurally distinct from 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, contains a benzothiazole group, albeit in a different oxidation state and substitution pattern []. The inclusion of this compound highlights the broader research interest in benzothiazole derivatives and their diverse structures.

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

  • Compound Description: AC220 is a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3) []. It shows promise as a therapeutic agent for treating acute myeloid leukemia (AML) due to its superior potency, selectivity, pharmacokinetic properties, and efficacy in preclinical models.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds

  • Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic activity against various cancer cell lines [].
  • Relevance: These compounds are structurally relevant to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol because they share the 1,3-benzothiazole moiety []. The presence of a thiazole ring directly linked to the benzothiazole system and various substituents at the 6-position of the benzothiazole differentiates them from the target compound.

3-(benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives

  • Compound Description: This series of compounds represents a novel class of molecules synthesized from methyl-1,3-benzothiazol-2-yl carbamodithioate derivatives and methyl anthranilate [].
  • Relevance: These compounds are structurally related to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol as they share the 1,3-benzothiazole unit []. The fusion of the benzothiazole with a thioxo-dihydroquinazolinone system distinguishes these derivatives from the target compound.
  • Compound Description: These platinum(II) complexes utilize 2-phenylpyridine (Pt1) or 2-(4-trifluoromethyl)phenylpyridine (Pt2) as the main ligands and 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) as the electron-transporting ancillary ligand []. They were investigated for their photoluminescent properties and application in organic light-emitting diodes (OLEDs).
  • Relevance: While structurally different from 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, these complexes are relevant due to their utilization of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as a ligand []. This ligand shares a similar phenolic structure with the target compound and also incorporates a heterocyclic oxadiazole ring, highlighting the exploration of related heterocyclic systems in material science.
  • Compound Description: These iridium(III) complexes use 4-trifluoromethylphenylpyridine as the main ligand and 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol and its derivatives as ancillary ligands []. They were studied for their photoluminescence and electroluminescence properties and potential application in OLEDs.
  • Relevance: Similar to the platinum complexes mentioned above, these iridium complexes are relevant due to their utilization of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ligands []. The shared use of this ligand system, which incorporates a phenol moiety and a heterocyclic oxadiazole ring, suggests a potential research interest in exploring related structural motifs for luminescent materials.

5-[4'-(1,3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amyl-porphirin and its metal complexes

  • Compound Description: This porphyrin derivative and its cobalt, copper, and zinc complexes were synthesized and investigated for their coordination properties, sorption behavior on polypropylene materials, and bacteriostatic activity [].
  • Relevance: This compound is structurally related to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol due to the presence of the 1,3-benzothiazole group []. Although incorporated into a larger porphyrin system and lacking the trifluoromethyl group, the shared benzothiazole unit suggests potential similarities in their early synthetic steps.

N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives

  • Compound Description: These triazine derivatives were synthesized and characterized by elemental and spectral analysis []. They were also screened for antimicrobial activity against various Gram-positive and Gram-negative bacteria.
  • Relevance: These compounds are structurally related to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol through the presence of the 1,3-benzothiazole unit, albeit with bromine substituents at the 6-position []. Their synthesis and biological evaluation highlight the continued interest in exploring the properties of benzothiazole-containing molecules.

N2,N4-bis(5-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives

  • Compound Description: This series of triazine derivatives was synthesized and characterized by elemental analysis, IR, and NMR spectroscopy []. These compounds were also tested for their antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Relevance: These compounds share a structural resemblance with 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol due to the presence of the 1,3-benzothiazole moiety, although they possess nitro groups at the 5-position []. Their synthesis and biological evaluation underscore the ongoing research into the properties of molecules containing benzothiazole units.

{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone

  • Compound Description: The crystal structure of this compound was analyzed to determine its molecular conformation and intermolecular interactions []. No biological activity was reported in the provided abstract.

5-Arylidene-3-(6,7-dichloro-1,3-benzothiazol-2-yl)-2-phenyl-3,5-dihydro-4H-imidazol-4-ones (6a-q)

  • Compound Description: This series of imidazolone derivatives, incorporating a dichloro-substituted benzothiazole moiety, was synthesized and characterized []. The compounds were evaluated for their antibacterial and antifungal activities.
  • Relevance: These compounds are structurally related to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol through the presence of the 1,3-benzothiazole unit, albeit with chlorine atoms at the 6- and 7-positions []. Their synthesis and biological testing emphasize the ongoing interest in exploring the properties of benzothiazole-containing molecules for various applications.

{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-fluorophenyl}(4-chlorophenyl)methanone

  • Compound Description: The crystal structure of this compound was solved to understand its molecular conformation and supramolecular architecture, specifically focusing on intermolecular interactions like hydrogen bonds and π-π stacking []. No specific biological activity is mentioned for this compound.
  • Relevance: This compound is structurally related to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol due to the presence of the 1,3-benzothiazol-2-yl group []. The key structural differences are the methoxy linker, the fluorophenyl and chlorophenyl ketone moieties, and the absence of the trifluoromethyl group. Despite these differences, the shared benzothiazole unit suggests potential commonalities in some aspects of their synthetic routes.

1-Allyl-4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound, a 1H-pyrazol-3(2H)-one derivative with a benzothiazole substituent, was structurally characterized using X-ray crystallography []. No specific biological activity was mentioned in the provided context.

2-Anilino-4-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

  • Compound Description: The crystal structure of this thiophene derivative containing a benzothiazole moiety was analyzed to elucidate its molecular conformation and intermolecular interactions []. No specific biological activity was reported.
  • Relevance: This compound is structurally related to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol due to the presence of the 1,3-benzothiazole group []. Despite the presence of a thiophene ring, a chlorobenzoyl group, and an anilino substituent, the shared benzothiazole moiety suggests possible commonalities in some of their synthetic precursors or reaction pathways.

2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles

  • Compound Description: This series of compounds was designed and synthesized as potential tyrosinase inhibitors with antioxidant activity [].

N-benzothiazol-2-yl benzamide derivatives

  • Compound Description: These compounds were designed, synthesized, and evaluated for their potential as allosteric activators of human glucokinase, an enzyme involved in glucose metabolism [].

5-amino-4-[2-(4-nitro-1,3-benzothiazol-2 yl)hydrazinylidene]2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound was used as a key intermediate in the synthesis of a series of Schiff bases []. These derivatives were designed to possess antimicrobial, antitubercular, and cytotoxic activities.
  • Relevance: This compound shares a structural similarity with 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol by incorporating the 1,3-benzothiazole moiety []. The differences lie in the presence of a nitro group on the benzothiazole ring, a hydrazinylidene linker, and a pyrazolone ring. Nevertheless, the shared benzothiazole unit suggests potential commonalities in their early synthetic steps.

5-Amino-4-[2-(6-Bromo-1, 3-Benzothiazol-2-Yl) Hydrazinylidene]-2, 4-Dihydro-3h-Pyrazol-3-One

  • Compound Description: This compound was utilized as an intermediate in the synthesis of various N-Mannich bases, which were further evaluated for their antimicrobial, antioxidant, and cytotoxic activities [].

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

  • Compound Description: This compound's crystal structure was studied to understand its molecular conformation, revealing a nearly planar structure stabilized by an intramolecular hydrogen bond [].
  • Relevance: This compound is structurally similar to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, sharing the core 1,3-benzothiazol-2-ylphenol structure []. The key difference is the presence of chlorine and methoxy substituents on the phenol ring and the absence of the trifluoromethyl group. This close structural similarity suggests potential overlap in their synthesis methods and some physicochemical characteristics.

Phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl)benzoates

  • Compound Description: This series of compounds with varying terminal and lateral substitutions was studied for their liquid crystal properties []. The research focused on understanding how these substitutions influenced their mesomorphic behavior.
  • Relevance: While structurally distinct from 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, these compounds are relevant because they highlight the broader research interest in the properties of aromatic molecules with varying substituents []. This research provides insights into the structure-property relationships of related aromatic systems, which could be relevant for understanding the behavior of the target compound.

5'-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-naphthopyrans]

  • Compound Description: These novel spiroheterocyclic compounds exhibit photoreversible complexing properties, particularly towards ions of the zinc subgroup metals []. They hold potential for applications in photo-controlled chemical sensors for detecting trace amounts of these metal ions.
  • Relevance: These compounds share a structural similarity with 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol by incorporating the 1,3-benzothiazol-2-yl group []. Despite the presence of the spiro[indoline-naphthopyran] system and varying substituents, the shared benzothiazole unit suggests potential similarities in some of their synthetic building blocks.

(N-{[4-(1,3-benzothiazol-2-yl)anilino]carbonylmethyl-κO}iminodiacetato-κ3O,N,O')(1,10-phenanthroline-κ2N,N')cobalt(II) pentahydrate

  • Compound Description: This cobalt(II) complex features a 1,10-phenanthroline ligand and an N-{[4-(1,3-benzothiazol-2-yl)anilino]carbonylmethyl}iminodiacetate (ZL-5(2-)) ligand []. The crystal structure analysis provided insights into its coordination environment and packing arrangement.
  • Relevance: This complex is structurally relevant to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol due to the presence of the 1,3-benzothiazol-2-yl group within its ligand structure []. While the overall complex structure is quite different, the presence of the benzothiazole unit highlights the broader interest in this heterocycle in coordination chemistry and its potential for forming metal complexes.

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea

  • Compound Description: This compound has been investigated for its solid-state properties, and various solid forms, compositions, and methods of preparation have been disclosed []. It is likely related to the development of pharmaceutical formulations and potential therapeutic applications.

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

  • Compound Description: The crystal structure of this pyrazolone derivative containing a benzothiazole moiety was determined, revealing its molecular conformation and intermolecular interactions []. No specific biological activity was mentioned.

5-(trifluoromethyl)-1,3,4-thiadiazol ureas

  • Compound Description: This series of compounds was synthesized using microwave irradiation and evaluated for their herbicidal, insecticidal, fungicidal, and plant growth regulation activities [].
  • Relevance: While structurally distinct from 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, these compounds are relevant because they highlight the broader research interest in incorporating trifluoromethyl groups into heterocyclic systems for exploring biological activities []. The presence of the trifluoromethyl group and the focus on heterocyclic ureas offer insights into the structure-activity relationships of related compounds.

3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones

  • Compound Description: This series of compounds was synthesized and evaluated for their serotonin3 (5-HT3) receptor antagonist activity [].
  • Relevance: These compounds are structurally related to 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol through the presence of the benzothiazole moiety incorporated into a larger heterocyclic system []. While the structures differ due to the presence of an imidazolone ring and piperazine substituents, the shared benzothiazole unit suggests possible commonalities in some of their synthetic building blocks.

1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives

  • Compound Description: A series of pyrazoline hybrids, including 2-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol (A3) and 5-(4-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (A2), were synthesized and evaluated for their anti-inflammatory and antimicrobial activities [].
  • Relevance: These compounds share a structural similarity with 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol through the presence of an aromatic ring linked to a heterocyclic system []. Although the heterocyclic systems differ (pyrazole vs. benzothiazole) and the target compound contains a trifluoromethyl group, the shared structural motif suggests a potential interest in exploring the biological activities of compounds with this type of architecture.
  • Compound Description: This series of compounds was synthesized using microwave irradiation and assessed for their antinociceptive activity in various pain models []. Some derivatives, such as 6a, 7e, and 8e, showed significant antinociceptive effects.

(1-Substituted-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl)-(substituted benzothiazol-2-yl)-diazenes

  • Compound Description: These diazene derivatives, incorporating a trifluoromethyl-substituted pyrazole and a benzothiazole moiety, were synthesized and evaluated for their antifungal activity [].
  • Relevance: This class of compounds shares a structural similarity with 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol through the presence of both the benzothiazole ring and the trifluoromethyl group []. The key difference lies in the diazene linker connecting the benzothiazole to a pyrazole ring. This structural similarity, especially the shared presence of the trifluoromethyl-substituted heterocycle, suggests potential similarities in their physicochemical properties.
  • Compound Description: These iridium(III) complexes, incorporating 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and either 2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)phenol or 2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)phenol as ligands, were studied for their photoluminescence and electroluminescence properties for potential OLED applications [].
  • Relevance: While structurally distinct from 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, these complexes are relevant because they highlight the use of trifluoromethyl-substituted aromatic systems in designing luminescent materials []. The exploration of similar electron-withdrawing groups and heterocyclic systems provides insights into structure-property relationships relevant for developing new materials.
  • Compound Description: This series of Schiff bases, derived from a nitro-substituted benzothiazole-pyrazolone scaffold, was synthesized and evaluated for antimicrobial, anti-tubercular, antioxidant, and cytotoxic activities [].

7‐(Oxazolo[4,5‐b]‐xanthone‐2‐yl)‐1,5,7‐trimethyl‐3‐azabicyclo[3.3.1]nonan‐2‐one

  • Compound Description: This chiral catalyst, synthesized from Kemp's triacid, is used in enantioselective photochemical reactions of prochiral amides [].
  • Relevance: While structurally distinct from 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, this compound highlights the broader research area of using chiral catalysts in organic synthesis []. Although the structures are different, the research focus on chirality and its influence on reaction outcomes can be relevant for understanding potential applications of the target compound if it exhibits chiral properties.

(5Z)-7-([2RS,4RS,5SR]-4-o-hydroxyphenyl-2-trifluoromethyl-1,3-dioxan-5-yl)hept-5-enoic acid (ICI 185282)

  • Compound Description: This compound was investigated for its stability under alkaline conditions, leading to the discovery of an unusual intramolecular hydride transfer reaction involving a trifluoromethyl group [].
  • Relevance: While structurally distinct from 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, this compound's reactivity highlights the potential influence of the trifluoromethyl group on chemical reactivity []. Although the core structures differ, the shared presence of the trifluoromethyl substituent suggests the need to consider its potential impact on the reactivity and stability of the target compound.
  • Compound Description: These dioxetane derivatives, characterized by the presence of a 4-(benzothiazol-2-yl)-3-hydroxyphenyl group, exhibit unique decomposition behavior in aprotic polar solvents [].
  • Relevance: This series of compounds shares a close structural resemblance with 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, particularly due to the presence of the 4-(benzothiazol-2-yl)-3-hydroxyphenyl moiety []. Although the target compound lacks the dioxetane ring, the shared structural features suggest potential similarities in their reactivity profiles and interactions with polar solvents. Understanding the decomposition pathways of these related dioxetanes can provide insights into the potential reactivity of the target compound under similar conditions.

1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

  • Compound Description: These triazole derivatives, structurally related to the Alzheimer's disease drug J147, were synthesized and their structures were determined using X-ray crystallography [].
  • Relevance: These compounds, while structurally different from 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, are relevant because they also incorporate a trifluoromethyl group into a heterocyclic system []. The research focus on their structural characterization and potential pharmaceutical applications highlights the broader interest in exploring the properties of molecules containing both trifluoromethyl and heterocyclic moieties.

Properties

CAS Number

880088-31-3

Product Name

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol

IUPAC Name

4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol

Molecular Formula

C14H8F3NOS

Molecular Weight

295.28 g/mol

InChI

InChI=1S/C14H8F3NOS/c15-14(16,17)9-3-6-12-11(7-9)18-13(20-12)8-1-4-10(19)5-2-8/h1-7,19H

InChI Key

JFDRLDCIZJRMON-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.